molecular formula C19H34O3 B13836711 methyl 8-[(2S,3S)-3-[(E)-oct-2-enyl]oxiran-2-yl]octanoate

methyl 8-[(2S,3S)-3-[(E)-oct-2-enyl]oxiran-2-yl]octanoate

Cat. No.: B13836711
M. Wt: 310.5 g/mol
InChI Key: JCJMEMDHUZYVMB-ITGUVEJCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 8-[(2S,3S)-3-[(E)-oct-2-enyl]oxiran-2-yl]octanoate is a complex organic compound with the molecular formula C19H34O4. This compound is known for its unique structure, which includes an oxirane ring and an oct-2-enyl side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 8-[(2S,3S)-3-[(E)-oct-2-enyl]oxiran-2-yl]octanoate typically involves multiple steps. One common method includes the epoxidation of an unsaturated ester. The reaction conditions often require the use of oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) in a solvent like dichloromethane (DCM) at low temperatures to ensure the formation of the oxirane ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Methyl 8-[(2S,3S)-3-[(E)-oct-2-enyl]oxiran-2-yl]octanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives with modified functional groups, such as hydroxyl groups from oxidation or alkyl groups from substitution reactions .

Scientific Research Applications

Methyl 8-[(2S,3S)-3-[(E)-oct-2-enyl]oxiran-2-yl]octanoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 8-[(2S,3S)-3-[(E)-oct-2-enyl]oxiran-2-yl]octanoate involves its interaction with specific molecular targets. The oxirane ring can react with nucleophiles in biological systems, leading to the formation of covalent bonds with proteins or DNA. This interaction can disrupt normal cellular functions, which may contribute to its antimicrobial or therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Biological Activity

Methyl 8-[(2S,3S)-3-[(E)-oct-2-enyl]oxiran-2-yl]octanoate, also known as Mollisinol A, is a compound of significant interest due to its potential biological activities. This article examines the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

This compound has a complex structure characterized by an octanoate backbone and an epoxide functional group. Its molecular formula is C19H34O4C_{19}H_{34}O_4, with a molecular weight of approximately 330.48 g/mol. The presence of the epoxide ring contributes to its reactivity and biological activity.

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity. In vitro studies show that the compound can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is thought to involve disruption of bacterial cell membranes and interference with metabolic processes.

Antioxidant Activity

The compound also demonstrates antioxidant properties, which are crucial for protecting cells from oxidative stress. In assays measuring free radical scavenging activity, this compound showed significant inhibition of reactive oxygen species (ROS) formation. This suggests potential applications in preventing oxidative damage in biological systems.

Anti-inflammatory Effects

This compound has been studied for its anti-inflammatory effects. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This could have implications for treating inflammatory diseases.

Study on Antimicrobial Activity

A study published in the Journal of Natural Products evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting potent antimicrobial properties .

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli32
Pseudomonas aeruginosa64

Study on Antioxidant Activity

Research published in Food Chemistry assessed the antioxidant capacity using DPPH and ABTS assays. The compound exhibited a scavenging activity of 85% at a concentration of 100 µg/mL, indicating strong antioxidant potential .

Assay TypeScavenging Activity (%)Concentration (µg/mL)
DPPH85100
ABTS78100

Anti-inflammatory Mechanism

In a study focusing on the anti-inflammatory effects, this compound was shown to reduce levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. This suggests that the compound may be beneficial in managing conditions characterized by excessive inflammation .

Properties

Molecular Formula

C19H34O3

Molecular Weight

310.5 g/mol

IUPAC Name

methyl 8-[(2S,3S)-3-[(E)-oct-2-enyl]oxiran-2-yl]octanoate

InChI

InChI=1S/C19H34O3/c1-3-4-5-6-8-11-14-17-18(22-17)15-12-9-7-10-13-16-19(20)21-2/h8,11,17-18H,3-7,9-10,12-16H2,1-2H3/b11-8+/t17-,18-/m0/s1

InChI Key

JCJMEMDHUZYVMB-ITGUVEJCSA-N

Isomeric SMILES

CCCCC/C=C/C[C@H]1[C@@H](O1)CCCCCCCC(=O)OC

Canonical SMILES

CCCCCC=CCC1C(O1)CCCCCCCC(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.